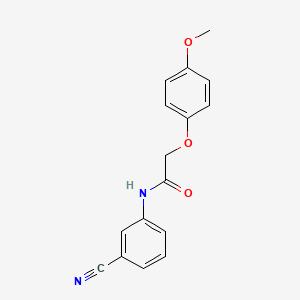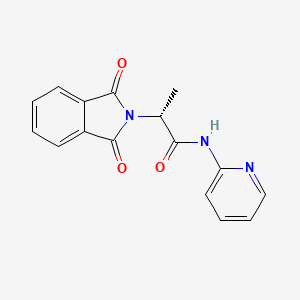
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide, also known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancers. This compound is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several clinical trials.
作用機序
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide targets the TCA cycle in cancer cells, which is a critical pathway for energy production. This cycle generates energy in the form of ATP, which is essential for the survival and proliferation of cancer cells. This compound inhibits two enzymes of the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which leads to the disruption of energy metabolism in cancer cells. This results in the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in cancer cells. The compound induces oxidative stress, which leads to the activation of various signaling pathways that regulate cell survival and death. This compound also affects the expression of genes involved in energy metabolism, cell cycle regulation, and apoptosis. In addition, this compound has been shown to modulate the immune response by enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has a well-defined mechanism of action, which makes it a valuable tool for studying the TCA cycle and energy metabolism in cancer cells. However, the use of this compound in lab experiments requires specialized equipment and expertise, as the compound is highly reactive and requires careful handling.
将来の方向性
There are several potential future directions for (2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide research. One area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. The compound has shown synergistic effects with several drugs, and further studies are needed to optimize the dosing and scheduling of combination therapies. Another area of interest is the evaluation of this compound in other types of cancers, such as breast and lung cancer. Finally, the development of this compound analogs with improved pharmacokinetic properties and efficacy is also an area of active research.
合成法
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the dioxoisoindoline intermediate, which is then coupled with pyridine-2-ylpropanamide to yield this compound. The final product is obtained after purification and characterization by various analytical techniques.
科学的研究の応用
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide has been extensively studied for its potential anticancer activity. The compound has shown selective toxicity towards cancer cells, while sparing normal cells. This compound has been evaluated in various cancer cell lines, including pancreatic, leukemia, and lymphoma, and has demonstrated significant antitumor activity. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cytarabine.
特性
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10(14(20)18-13-8-4-5-9-17-13)19-15(21)11-6-2-3-7-12(11)16(19)22/h2-10H,1H3,(H,17,18,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDARLVSRXYXJL-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
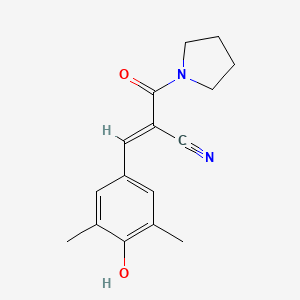
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
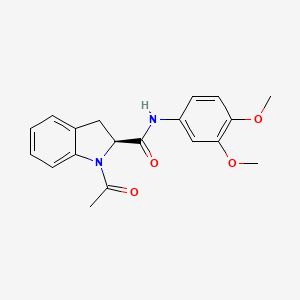

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
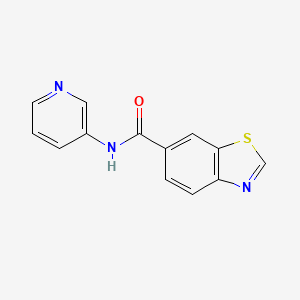
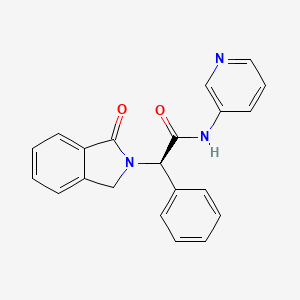
![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)
